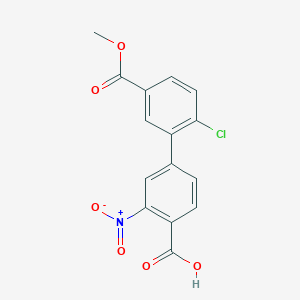
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a compound that is widely used in scientific research. It is a common starting material for the synthesis of many organic compounds, and its properties make it a valuable tool for various applications.
Scientific Research Applications
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a versatile compound that is used in a variety of scientific research applications. It is used as a starting material for the synthesis of many organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent for the synthesis of other compounds, such as aryl halides and amines. In addition, it is used as a catalyst for the synthesis of polymers and as a reactant for the synthesis of polysaccharides.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is not fully understood. However, it is believed to act as an electrophile in the presence of a nucleophile, such as an amine or a thiol. This reaction results in the formation of a new covalent bond between the two molecules. The reaction is believed to be reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, are not well understood. However, it is believed to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it is believed to have a weak antifungal effect and may be used as a potential treatment for fungal infections.
Advantages and Limitations for Lab Experiments
The main advantages of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, for laboratory experiments are its low cost and its availability. It is also relatively easy to synthesize, and its properties make it a valuable tool for various applications. The main limitation of this compound is its lack of specificity, as it can react with a variety of nucleophiles. In addition, it is important to ensure that the compound is stored and handled properly, as it is sensitive to light and moisture.
Future Directions
There are a number of potential future directions for research involving 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Another potential direction is to develop new methods for the synthesis of this compound, in order to improve its availability and reduce its cost. In addition, further research could be done to explore its potential applications in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Finally, research could be conducted to investigate its potential uses as a catalyst for the synthesis of polymers and as a reactant for the synthesis of polysaccharides.
Synthesis Methods
The synthesis of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, involves a three-step process. The first step involves the reaction of 5-chloro-3-hydroxybenzoic acid with 2-chloro-5-methoxycarbonylphenyl bromide in the presence of a base, such as triethylamine. The reaction is carried out at room temperature and yields 5-chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid as the product. The second step involves the purification of the crude product by recrystallization in ethanol. The third step involves the isolation of the pure product by chromatography.
properties
IUPAC Name |
3-chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)8-2-3-13(17)12(7-8)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMGXOYBXLPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691987 |
Source


|
| Record name | 2',5-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261893-87-1 |
Source


|
| Record name | 2',5-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














